Superior Intrinsic Potency Against PI3Kδ Compared to the FDA-Approved Dual Inhibitor Duvelisib
CAL-130 demonstrates superior intrinsic potency against the PI3Kδ isoform when compared to the clinically advanced dual PI3Kδ/γ inhibitor Duvelisib (IPI-145). In cell-free biochemical assays, CAL-130 exhibits an IC50 of 1.3 nM for p110δ [1]. In contrast, the reported IC50 for Duvelisib against p110δ is 2.5 nM . This represents a nearly 2-fold improvement in potency for the primary delta isoform.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Duvelisib (IPI-145): 2.5 nM |
| Quantified Difference | 1.92-fold lower IC50 (greater potency) |
| Conditions | Cell-free kinase assay, recombinant p110δ |
Why This Matters
Higher intrinsic potency on the primary target (PI3Kδ) can translate to a lower required dosage to achieve the desired pharmacological effect, potentially improving the therapeutic window.
- [1] MedChemExpress. (n.d.). CAL-130 Hydrochloride. Retrieved April 16, 2026, from https://www2.medchemexpress.com/cal-130-hydrochloride.html View Source
